molecular formula C28H26N2O3S B6027593 2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide

2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B6027593
M. Wt: 470.6 g/mol
InChI Key: JQLDNCNIOCXAFR-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a benzylamino moiety, which is further connected to a benzamide structure

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S/c1-21-17-18-24(19-22(21)2)29-28(31)26-15-9-10-16-27(26)30(20-23-11-5-3-6-12-23)34(32,33)25-13-7-4-8-14-25/h3-19H,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLDNCNIOCXAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzylamine Derivative: Benzylamine is reacted with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form benzenesulfonyl benzylamine.

    Coupling with Benzamide: The benzenesulfonyl benzylamine is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds like benzenesulfonamide and its derivatives share similar structural features and biological activities.

    Benzamide Derivatives: Compounds such as N-(3,4-dimethylphenyl)benzamide have similar core structures but differ in their functional groups.

Uniqueness

2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide is unique due to the combination of sulfonyl and benzylamino groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.

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